methyl N-[{5-bromo-2-[(ethoxycarbonyl)amino]phenyl}(phenyl)methyl]glycinate
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Overview
Description
Methyl N-[{5-bromo-2-[(ethoxycarbonyl)amino]phenyl}(phenyl)methyl]glycinate is a complex organic compound with the molecular formula C19H21BrN2O4. This compound is characterized by the presence of a bromine atom, an ethoxycarbonyl group, and a phenyl group, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[{5-bromo-2-[(ethoxycarbonyl)amino]phenyl}(phenyl)methyl]glycinate typically involves multi-step organic reactionsThe final step often involves the coupling of the brominated intermediate with a phenylmethyl group under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl N-[{5-bromo-2-[(ethoxycarbonyl)amino]phenyl}(phenyl)methyl]glycinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Methyl N-[{5-bromo-2-[(ethoxycarbonyl)amino]phenyl}(phenyl)methyl]glycinate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of methyl N-[{5-bromo-2-[(ethoxycarbonyl)amino]phenyl}(phenyl)methyl]glycinate involves its interaction with specific molecular targets. The bromine atom and ethoxycarbonyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-5-bromobenzoate: Shares the bromine and amino groups but lacks the ethoxycarbonyl and phenylmethyl groups.
Ethyl 2-amino-5-bromobenzoate: Similar to methyl 2-amino-5-bromobenzoate but with an ethyl group instead of a methyl group.
Uniqueness
Methyl N-[{5-bromo-2-[(ethoxycarbonyl)amino]phenyl}(phenyl)methyl]glycinate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C19H21BrN2O4 |
---|---|
Molecular Weight |
421.3 g/mol |
IUPAC Name |
methyl 2-[[[5-bromo-2-(ethoxycarbonylamino)phenyl]-phenylmethyl]amino]acetate |
InChI |
InChI=1S/C19H21BrN2O4/c1-3-26-19(24)22-16-10-9-14(20)11-15(16)18(21-12-17(23)25-2)13-7-5-4-6-8-13/h4-11,18,21H,3,12H2,1-2H3,(H,22,24) |
InChI Key |
ISPSESHSNZOHSY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=C(C=C(C=C1)Br)C(C2=CC=CC=C2)NCC(=O)OC |
Origin of Product |
United States |
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